

(2-Bromo-5-methoxy-3-methylphenyl)methanol structural characterization

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Compound of Interest

Compound Name: (2-Bromo-5-methoxy-3-methylphenyl)methanol

CAS No.: 110451-90-6

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An In-depth Technical Guide to the Structural Characterization of (2-Bromo-5-methoxy-3-methylphenyl)methanol

This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of (2-Bromo-5-methoxy-3-methylphenyl)methanol. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document moves beyond procedural outlines to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization workflow.

Introduction: The Imperative for Unambiguous Identification

(2-Bromo-5-methoxy-3-methylphenyl)methanol is a substituted aromatic alcohol with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. Its precise molecular structure, defined by the specific arrangement of bromo, methoxy, methyl, and hydroxymethyl substituents on the benzene ring,

is critical. Any ambiguity could lead to the synthesis of incorrect final products, impacting biological activity, safety, and intellectual property.

Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential for scientific integrity and the success of research and development programs. This guide details the core spectroscopic and spectrometric techniques required to confirm the identity and purity of this compound.

Molecular Structure and Spectroscopic Expectations

The target molecule possesses several key structural features that will manifest in predictable ways across different analytical techniques. Understanding these features is the first step in designing the characterization workflow.

Caption: 2D Structure of **(2-Bromo-5-methoxy-3-methylphenyl)methanol**.

- Molecular Formula: $C_9H_{11}BrO_2$
- Molecular Weight: 231.09 g/mol

The combination of an electron-donating methoxy group, a weakly donating methyl group, and an electron-withdrawing but sterically bulky bromine atom creates a unique electronic and steric environment. This will influence the chemical shifts in NMR, the fragmentation in mass spectrometry, and the vibrational frequencies in IR spectroscopy.

The Analytical Workflow: An Integrated Approach

A robust characterization relies on multiple, independent techniques that cross-validate each other. Our workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete structural profile.

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (^1H) NMR Spectroscopy

Expertise & Causality: ^1H NMR provides the most direct information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this molecule, it is crucial for confirming the substitution pattern on the aromatic ring and identifying the protons of the functional groups.

Experimental Protocol:

- **Sample Preparation:** Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- **Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.
- **D_2O Exchange:** To confirm the hydroxyl proton, add a drop of D_2O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear.

Predicted Data & Interpretation:

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~7.15	d ($J \approx 2.5$ Hz)	1H	Ar-H	Aromatic proton ortho to the methoxy group, showing small meta-coupling to the other aromatic proton.
~6.80	d ($J \approx 2.5$ Hz)	1H	Ar-H	Aromatic proton para to the methoxy group, influenced by its electron-donating effect.
~4.70	s	2H	-CH ₂ OH	Benzylic protons adjacent to an oxygen atom. Appears as a singlet as there are no adjacent protons.
~3.85	s	3H	-OCH ₃	Methoxy group protons, a characteristic sharp singlet.
~2.30	s	3H	Ar-CH ₃	Aromatic methyl group protons.
~1.90	br s	1H	-CH ₂ OH	Hydroxyl proton. Its chemical shift is variable and the peak is often broad. Will

disappear upon
D₂O exchange.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the number of unique carbon atoms and identifies them as CH₃, CH₂, CH, or quaternary (Cq). This is essential for verifying the full carbon skeleton.

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon). A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
- DEPT: Run DEPT-90 (shows CH carbons) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments to aid in assignments.

Predicted Data & Interpretation:

Predicted δ (ppm)	Carbon Type	Assignment	Rationale
~159.0	Cq	C-OCH ₃	Aromatic carbon attached to the strongly electron-donating methoxy group.
~138.5	Cq	C-CH ₂ OH	Aromatic carbon bearing the hydroxymethyl group.
~135.0	Cq	C-CH ₃	Aromatic carbon bearing the methyl group.
~122.0	CH	CH	Aromatic methine carbon.
~118.0	Cq	C-Br	Aromatic carbon attached to bromine; its chemical shift is lowered by the "heavy atom effect".
~115.5	CH	CH	Aromatic methine carbon.
~64.5	CH ₂	-CH ₂ OH	Aliphatic carbon of the hydroxymethyl group.
~55.5	CH ₃	-OCH ₃	Aliphatic carbon of the methoxy group.
~20.0	CH ₃	Ar-CH ₃	Aliphatic carbon of the aromatic methyl group.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Causality: MS provides the molecular weight of the compound and, with high resolution, its elemental formula. For this molecule, MS is particularly powerful due to the distinct isotopic signature of bromine, which acts as a definitive marker.

Experimental Protocol:

- Technique: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Acquisition (HRMS): Analyze using a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy (<5 ppm).
- Analysis: Observe the molecular ion region and the fragmentation pattern.

Predicted Data & Interpretation:

m/z (Nominal)	Ion	Interpretation
230 / 232	[M] ⁺	Molecular Ion Peak: The presence of two peaks of nearly equal intensity (approx. 1:1 ratio) is the classic signature of a compound containing one bromine atom (⁷⁹ Br and ⁸¹ Br isotopes).[1]
212 / 214	[M - H ₂ O] ⁺	Loss of a water molecule from the alcohol functional group.
199 / 201	[M - CH ₂ OH] ⁺	Loss of the hydroxymethyl radical, a common fragmentation for benzyl alcohols.
151	[M - Br] ⁺	Loss of the bromine radical.

High-Resolution Data:

- Calculated Exact Mass for C₉H₁₁⁷⁹BrO₂: 229.9942

- Calculated Exact Mass for $C_9H_{11}^{81}BrO_2$: 231.9922

An observed mass within 5 ppm of these calculated values provides unambiguous confirmation of the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The vibrational frequencies of specific bonds act as a "fingerprint" for the molecule.^{[2][3]}

Experimental Protocol:

- Technique: Use a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} . Acquire a background spectrum of the clean ATR crystal first.

Predicted Data & Interpretation:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3400-3200 (broad)	O-H stretch	Alcohol (-OH)	The broadness is due to hydrogen bonding. A key indicator of the alcohol group.[4]
3100-3000	C-H stretch	Aromatic (=C-H)	Characteristic of protons on the benzene ring.
2980-2850	C-H stretch	Aliphatic (-C-H)	From the -CH ₃ and -CH ₂ OH groups.
1600-1450	C=C stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.
1250-1200	C-O stretch	Aryl Ether (Ar-O-CH ₃)	Asymmetric stretch, characteristic of the methoxy group.[5]
1050-1000	C-O stretch	Alcohol (-CH ₂ -OH)	Characteristic of a primary alcohol.
650-550	C-Br stretch	Alkyl Halide (Ar-Br)	Found in the fingerprint region, confirming the presence of the C-Br bond.

Conclusion: A Self-Validating Structural Proof

The structural characterization of **(2-Bromo-5-methoxy-3-methylphenyl)methanol** is definitively achieved through the synergistic application of NMR, MS, and IR spectroscopy.

- Mass Spectrometry confirms the correct molecular weight and elemental formula, with the bromine isotopic pattern serving as an unmistakable flag.

- Infrared Spectroscopy provides rapid and clear evidence for the required alcohol, ether, and aromatic functional groups.
- NMR Spectroscopy delivers the final, high-resolution proof, mapping out the entire carbon-hydrogen framework. ^1H NMR confirms the precise substitution pattern and the nature of the protons, while ^{13}C NMR verifies the complete carbon count and environment.

Together, these techniques form a self-validating system where each result corroborates the others, leading to an unambiguous and trustworthy structural assignment. This level of rigor is the standard for ensuring quality, reproducibility, and safety in all scientific and developmental applications.

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